molecular formula C14H23BN2O4S B2500447 1-(Tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1778666-13-9

1-(Tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Numéro de catalogue B2500447
Numéro CAS: 1778666-13-9
Poids moléculaire: 326.22
Clé InChI: DTZXAYRWCJAQMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(Tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a heterocyclic molecule that appears to be a derivative of pyrazole, a five-membered ring structure with two adjacent nitrogen atoms. The molecule also contains a thiopyran moiety, which is a sulfur-containing six-membered ring, and a dioxaborolane group, which is a boron-containing structure with two oxygen atoms. This compound is not directly mentioned in the provided papers, but its structure suggests potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of related heterocyclic compounds can be inferred from the provided papers. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, the electroreduction of tetraactivated 4H-thiopyrans leads to dihydrothiopyran derivatives, which could be relevant to the synthesis of the thiopyran portion of the target compound . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the structures of pyrazole derivatives have been confirmed by IR, 1H NMR, 13C NMR, Mass, and elemental analyses . Additionally, the preferred conformations of dihydrothiopyran derivatives have been determined by X-ray crystallography and compared with molecular modeling results . These techniques would likely be applicable to determine the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the literature. For instance, the dehydrogenative cyclization with hydroxylamine hydrochloride is used to synthesize thiazolyl-pyrazoloquinoxalines . Although not directly related to the target compound, this indicates that pyrazole derivatives can undergo cyclization reactions, which could be relevant for the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the cytotoxic activity of binuclear pyrazoles has been evaluated, with certain derivatives showing powerful cytotoxic effects . While the physical properties such as solubility, melting point, and stability of the compound of interest are not directly reported, the methodologies used in these studies could be applied to assess its properties.

Applications De Recherche Scientifique

Synthesis and Characterization

  • The compound has been used as a raw substitute material in synthesis studies. For example, Liao et al. (2022) used a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, in the synthesis and characterization of related compounds. Their study included confirming the structure using various spectroscopic techniques and X-ray diffraction, along with density functional theory (DFT) calculations to understand the molecular structure (Liao et al., 2022).

Structural Analysis and Molecular Conformation

  • Yang et al. (2021) synthesized an organic intermediate similar to the compound , focusing on its crystal structure and molecular conformation. They used FTIR, NMR spectroscopy, and MS for structure confirmation, and X-ray diffraction for crystallographic analysis. The molecular structure was also calculated using DFT, providing insights into molecular structure characteristics and conformations (Yang et al., 2021).

Application in Biologically Active Compounds

  • The compound has been identified as an important intermediate in the synthesis of biologically active compounds. Kong et al. (2016) utilized a similar compound in the synthesis of an intermediate used in crizotinib, an anti-cancer drug. The study involved multiple synthesis steps and confirmed the structure through spectroscopic methods (Kong et al., 2016).

Use in Polymer Synthesis

  • The compound and its derivatives have found application in the synthesis of polymers. For instance, Welterlich et al. (2012) discussed the synthesis of polymers containing similar compounds, focusing on their solubility and color properties (Welterlich et al., 2012).

Propriétés

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-13(2)14(3,4)21-15(20-13)11-9-16-17(10-11)12-5-7-22(18,19)8-6-12/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZXAYRWCJAQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1778666-13-9
Record name 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Isopropylmagnesium chloride (2.0 M in THF, 1.23 mL, 2.45 mmol) was slowly added to a solution of 4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (0.50 g, 1.533 mmol) in THF (6.0 mL) at −10° C. The reaction mixture was warmed to room temperature and stirred for 1 h. The reaction was then cooled to 0° C., 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.402 mL, 2.45 mmol) was added, and the reaction stirred at room temperature for an additional 1.5 h. The reaction solution was then concentrated in vacuo to remove the THF. The crude solid was dissolved in ether (200 mL) and filtered. The filtrate was slowly concentrated until a white precipitate formed. The solution was allowed to stand for 2 h, and the precipitate was filtered and dried in vacuo to afford 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (0.34 g, 68%) as a white powder. MS (ESI, pos. ion) m/z 327 [M+H]+.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Name
4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.